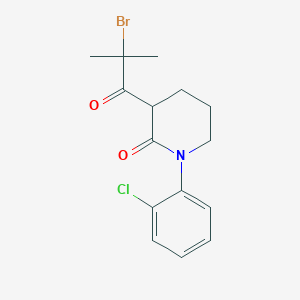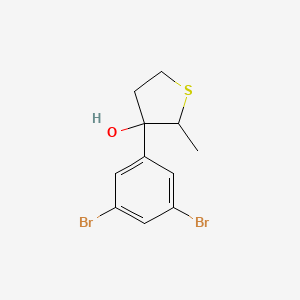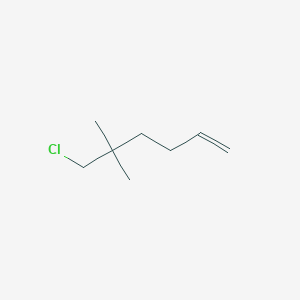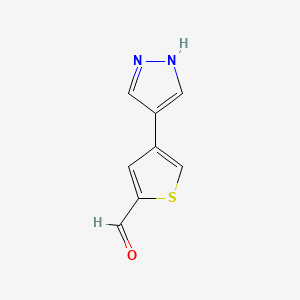![molecular formula C13H13ClN2O2S B13195854 2-Benzyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride](/img/structure/B13195854.png)
2-Benzyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride is a chemical compound with the molecular formula C₁₃H₁₃ClN₂O₂S and a molecular weight of 296.77 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, which have various applications in medicinal chemistry and other fields .
Scientific Research Applications
2-Benzyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.
Biology: Employed in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Benzyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine: Contains an amine group instead of a sulfonyl chloride group.
2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid: Contains a carboxylic acid group instead of a sulfonyl chloride group.
Uniqueness
2-Benzyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride is unique due to its sulfonyl chloride group, which allows it to undergo specific substitution reactions that are not possible with the amine or carboxylic acid derivatives.
Properties
Molecular Formula |
C13H13ClN2O2S |
|---|---|
Molecular Weight |
296.77 g/mol |
IUPAC Name |
2-benzyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-sulfonyl chloride |
InChI |
InChI=1S/C13H13ClN2O2S/c14-19(17,18)13-11-7-4-8-12(11)15-16(13)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 |
InChI Key |
USOCMIRFEJGFSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(N(N=C2C1)CC3=CC=CC=C3)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7-Dimethylbicyclo[2.2.1]heptane-1-carbaldehyde](/img/structure/B13195777.png)





![4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine](/img/structure/B13195826.png)
![1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane](/img/structure/B13195829.png)
![3-[3-(3-Methylphenyl)propyl]aniline](/img/structure/B13195832.png)

![Methyl 7-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate](/img/structure/B13195842.png)
![2-[(3,4-Dimethylphenyl)methyl]oxirane](/img/structure/B13195860.png)


